sodium;(Z)-octadec-9-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

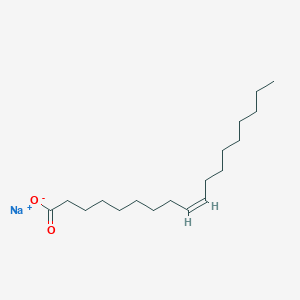

Sodium;(Z)-octadec-9-enoate, commonly known as sodium oleate, is a sodium salt of oleic acid. It is an anionic surfactant and is widely used in various industrial applications. This compound is known for its emulsifying, dispersing, and detergent properties. Sodium oleate is often found in soaps, detergents, and cosmetics due to its ability to lower the surface tension of water, making it an effective cleaning agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium oleate is typically synthesized through the saponification of oleic acid with sodium hydroxide. The reaction involves heating oleic acid with an aqueous solution of sodium hydroxide, resulting in the formation of sodium oleate and water. The reaction can be represented as follows:

C17H33COOH+NaOH→C17H33COONa+H2O

Industrial Production Methods: In industrial settings, sodium oleate is produced by neutralizing oleic acid with sodium carbonate or sodium hydroxide. The process involves mixing oleic acid with a sodium carbonate or sodium hydroxide solution, followed by heating and stirring to ensure complete reaction. The resulting product is then purified and dried to obtain sodium oleate in its solid form.

Types of Reactions:

Oxidation: Sodium oleate can undergo oxidation reactions, leading to the formation of various oxidation products such as peroxides and epoxides.

Reduction: Reduction of sodium oleate can yield oleic acid or other reduced forms of the compound.

Substitution: Sodium oleate can participate in substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.

Substitution: Reagents like calcium chloride or magnesium chloride can facilitate cation exchange.

Major Products Formed:

Oxidation: Peroxides, epoxides, and other oxidized derivatives.

Reduction: Oleic acid and other reduced forms.

Substitution: Calcium oleate, magnesium oleate, and other metal oleates.

Scientific Research Applications

Pharmaceutical Applications

Sodium oleate is utilized as a pharmaceutical solvent and emulsifier. Its amphiphilic nature allows it to stabilize emulsions and enhance the bioavailability of poorly soluble drugs.

- Emulsification : Sodium oleate is effective in forming stable oil-in-water emulsions, which are crucial for delivering active pharmaceutical ingredients (APIs) in formulations.

- Drug Delivery Systems : It has been studied for its potential in drug delivery systems, particularly in liposomal formulations that encapsulate drugs for targeted delivery.

Case Study: Liposomal Drug Delivery

A study demonstrated that liposomes formulated with sodium oleate exhibited enhanced stability and controlled release of encapsulated drugs compared to traditional formulations. This improvement can lead to better therapeutic outcomes and reduced side effects.

Cosmetic Applications

In the cosmetic industry, sodium oleate serves as a surfactant and emulsifier in various products such as lotions, creams, and shampoos. Its ability to reduce surface tension makes it effective in stabilizing formulations.

- Skin Care Products : Sodium oleate is incorporated into moisturizers and cleansing agents due to its skin-conditioning properties.

- Hair Care Products : It helps improve the texture and manageability of hair by acting as a conditioning agent.

Data Table: Cosmetic Formulations Containing Sodium Oleate

| Product Type | Function | Concentration (%) |

|---|---|---|

| Moisturizers | Emulsifier | 1-5 |

| Cleansers | Surfactant | 0.5-3 |

| Hair Conditioners | Conditioning agent | 1-4 |

Food Industry Applications

Sodium oleate is used as an emulsifier in food products, helping to stabilize mixtures of oil and water.

- Food Emulsification : It is commonly found in salad dressings, sauces, and margarine.

- Flavoring Agent : Sodium oleate can enhance the flavor profile of certain food products by improving texture.

Environmental Applications

Recent studies have explored the role of sodium oleate in environmental science, particularly concerning atmospheric chemistry.

- Aerosol Formation : Research indicates that sodium oleate can participate in the formation of aerosol particles from atmospheric fatty acids. These aerosols play a significant role in climate processes.

Case Study: Atmospheric Aerosols

A study observed that mixtures containing sodium oleate self-assemble into complex nanostructures under atmospheric conditions. These structures can influence cloud formation and climate dynamics by affecting light scattering and chemical reactivity within the atmosphere .

Industrial Applications

In industrial settings, sodium oleate is used for:

- Textile Processing : It acts as a surfactant in textile dyeing processes.

- Metalworking Fluids : Sodium oleate is employed as an emulsifier in cutting fluids to enhance lubrication properties.

Mechanism of Action

Sodium oleate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to emulsify oils and fats. This action is due to the amphiphilic nature of sodium oleate, which has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. The hydrophobic tail interacts with oils and fats, while the hydrophilic head interacts with water, leading to the formation of micelles that can solubilize and disperse oils in water.

Comparison with Similar Compounds

Sodium stearate: Another sodium salt of a fatty acid, commonly used in soaps and detergents.

Sodium palmitate: Similar in structure and function, used in cosmetics and personal care products.

Sodium laurate: A shorter-chain fatty acid salt, also used in soaps and detergents.

Uniqueness of Sodium Oleate: Sodium oleate is unique due to its unsaturated nature, which imparts different physical and chemical properties compared to saturated fatty acid salts like sodium stearate and sodium palmitate. The presence of a double bond in the carbon chain of sodium oleate makes it more reactive and provides distinct emulsifying and dispersing capabilities.

Properties

IUPAC Name |

sodium;(Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKXLBQYZLBQEK-KVVVOXFISA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.